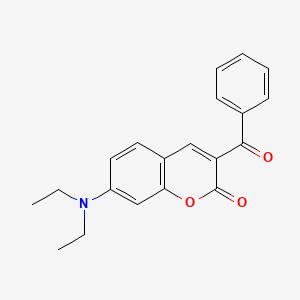

3-Benzoyl-7-diethylaminocoumarin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-benzoyl-7-(diethylamino)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-3-21(4-2)16-11-10-15-12-17(20(23)24-18(15)13-16)19(22)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPVJWBWVJUAOMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399123 | |

| Record name | 3-BENZOYL-7-DIETHYLAMINOCOUMARIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77016-78-5 | |

| Record name | 3-BENZOYL-7-DIETHYLAMINOCOUMARIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Mechanistic Photophysics of 7-(Diethylamino)coumarin Derivatives: A Structural & Experimental Guide

Executive Summary

This technical guide delineates the photophysical mechanisms governing 7-(diethylamino)coumarin (7-DEAC) derivatives, a scaffold critical to laser dyes, fluorescent probes, and photocages. The core emission mechanism relies on Intramolecular Charge Transfer (ICT); however, its efficiency is strictly modulated by the competing Twisted Intramolecular Charge Transfer (TICT) pathway. This guide provides a mechanistic breakdown of these competing states, strategies for structural rigidization (e.g., Coumarin 153), and validated protocols for characterizing quantum yield (

Structural Basis of Photophysics: The "Push-Pull" Architecture

The fluorescence of 7-DEAC derivatives arises from a donor-

The Excitation Event

Upon photoexcitation (

-

Ground State (

): Moderate dipole moment. -

Excited State (

): Significantly increased dipole moment due to charge separation.

The Critical Bifurcation: ICT vs. TICT

The fate of the excited fluorophore—and thus its quantum yield—depends on the rotational freedom of the diethylamino group.[1][2]

-

Planar ICT State (Emissive): If the molecule remains relatively planar, the

-orbital overlap is maintained. Radiative decay (fluorescence) occurs from this Intramolecular Charge Transfer state. -

Twisted ICT (TICT) State (Non-Emissive): If the C-N single bond connecting the diethylamino group to the coumarin ring rotates (typically ~90°), the donor orbital decouples from the acceptor

-system. This TICT state is often lower in energy in polar solvents and decays non-radiatively (heat), quenching fluorescence.

Mechanistic Pathway Visualization

The following diagram illustrates the competition between the radiative Planar ICT state and the non-radiative TICT state.

Figure 1: Kinetic competition between emissive Planar ICT and non-emissive TICT states. Bond rotation is the primary quenching vector.

Strategic Molecular Design: Rigidization

To maximize quantum yield, the TICT pathway must be inhibited. This is achieved by physically restricting the rotation of the amine.

Flexible vs. Rigid Scaffolds

The contrast between Coumarin 1 (flexible) and Coumarin 153 (rigid) illustrates this principle.

| Feature | Coumarin 1 (7-Diethylamino-4-methylcoumarin) | Coumarin 153 (Rigidized Analog) |

| Structure | Free diethylamino group | Nitrogen locked in julolidine ring |

| Rotational Freedom | High (allows TICT formation) | Restricted (inhibits TICT) |

| Quantum Yield (EtOH) | ~0.73 (Sensitive to temp/viscosity) | ~0.90 (Stable) |

| Solvent Sensitivity | High (Quenches in polar/protic media) | Low (Maintains emission in polar media) |

| Primary Decay | Mixed (Radiative + TICT) | Dominantly Radiative |

Design Insight: For biological probes where the environment (polarity/viscosity) varies, use rigidized analogs (e.g., Coumarin 102, 153) to ensure consistent brightness. For sensors detecting microviscosity, use flexible derivatives (e.g., Coumarin 1) where

Solvatochromism & Environmental Sensitivity[1]

7-DEAC derivatives exhibit positive solvatochromism. As solvent polarity increases, the energy of the highly dipolar ICT state is lowered more than the ground state, causing a bathochromic (red) shift in emission.

The Lippert-Mataga Relationship

To quantify this, researchers utilize the Lippert-Mataga plot, which relates the Stokes shift (

- : Excited state dipole moment.

- : Ground state dipole moment.

- : Onsager cavity radius.

Experimental Implication: A linear slope indicates general solvent effects (dipole-dipole). Deviations (especially in alcohols/water) suggest specific interactions like Hydrogen Bonding, which frequently quench 7-DEAC fluorescence by stabilizing the TICT state [1].

Validated Experimental Protocol: Quantum Yield Determination

Objective: Determine the absolute fluorescence quantum yield (

Standard: Coumarin 153 in Ethanol (

Workflow Diagram

Figure 2: Step-by-step workflow for relative quantum yield determination.

Detailed Methodology

-

Preparation: Dissolve the sample and standard in their respective solvents.

-

Critical Control: Adjust concentrations so that absorbance at the excitation wavelength (

) is below 0.1 OD (optimally 0.02–0.05). -

Why? This prevents the Inner Filter Effect (re-absorption of emitted light), which artificially lowers observed intensity.

-

-

Acquisition:

-

Calculation: Use the following equation:

References

-

Solvent-Mediated Control of Twisted Intramolecular Charge Transfer in 7-(Diethylamino)coumarin-3-carboxylic Acid. Source: PMC / NIH URL:[Link]

-

The Influence of Temperature on Coumarin 153 Fluorescence Kinetics. Source: Journal of Fluorescence (via NIH) URL:[Link]

-

Recent advances in fluorogenic probes based on twisted intramolecular charge transfer (TICT). Source: Chemical Communications (RSC) URL:[Link]

-

Fluorescence Quantum Yields—Methods of Determination and Standards. Source: Springer Series on Fluorescence URL:[Link]

Sources

- 1. Polarity-Dependent Twisted Intramolecular Charge Transfer in Diethylamino Coumarin Revealed by Ultrafast Spectroscopy | NSF Public Access Repository [par.nsf.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Influence of Temperature on Coumarin 153 Fluorescence Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photophysics of 7-(diethylamino)coumarin-3-carboxylic acid in cationic micelles: effect of chain length and head group of the surfactants and urea - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. chemie.uni-wuerzburg.de [chemie.uni-wuerzburg.de]

- 6. researchgate.net [researchgate.net]

Structural Dynamics & Spectroscopic Profiling of 3-Benzoyl-7-diethylaminocoumarin

Executive Summary: The "Push-Pull" Architecture

3-Benzoyl-7-diethylaminocoumarin is not merely a fluorescent dye; it is a canonical example of a donor-

This guide moves beyond basic characterization. We analyze the molecule as a dynamic system where the 7-diethylamino group acts as the electron donor and the 3-benzoyl/lactone core acts as the electron acceptor. Understanding this "push-pull" mechanic is prerequisite to interpreting its NMR spectra, crystal packing, and solvatochromic behavior.

Synthetic Pathway & Retrosynthetic Logic

To analyze the structure, one must first verify the integrity of its assembly. The synthesis of this compound is classically achieved via a Knoevenagel condensation .

Retrosynthetic Analysis

The molecule disconnects at the C3-C4 bond of the coumarin ring. The precursors are:

-

4-(Diethylamino)salicylaldehyde: Provides the phenol and the aldehyde for ring closure.

-

Ethyl Benzoylacetate: Provides the active methylene and the benzoyl moiety.

Visualization: Synthetic Workflow

The following diagram outlines the reaction logic and critical intermediates.

Figure 1: Step-wise assembly via Knoevenagel condensation followed by lactonization.

Validated Synthesis Protocol

-

Reagents: 4-(Diethylamino)salicylaldehyde (10 mmol), Ethyl benzoylacetate (10 mmol), Piperidine (0.5 mL), Ethanol (20 mL).

-

Procedure:

-

Dissolve aldehyde and ester in absolute ethanol.

-

Add piperidine dropwise.

-

Reflux for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Cool to RT. The product often precipitates as yellow/orange needles.

-

Purification: Recrystallize from ethanol or acetonitrile.

-

Structural Characterization (Ground State)

In the ground state, the molecule exhibits specific spectral signatures driven by the conjugation between the nitrogen lone pair and the carbonyls.

NMR Spectroscopy Analysis

The

| Position/Group | Chemical Shift ( | Multiplicity | Structural Insight |

| H-4 (Vinyl) | 8.00 – 8.50 | Singlet | Diagnostic Peak. Deshielded by the adjacent C=O (benzoyl) and lactone ring current. |

| Benzoyl (Ar-H) | 7.40 – 7.90 | Multiplet | Overlapping aromatic signals from the phenyl ring at C3. |

| H-5 (Coumarin) | 7.30 – 7.50 | Doublet | Deshielded; couples with H-6. |

| H-6 (Coumarin) | 6.50 – 6.70 | dd | Shielded by the 7-amino donor effect. |

| H-8 (Coumarin) | 6.40 – 6.50 | Doublet | Highly shielded due to ortho-position to the amino group. |

| N-CH | 3.40 – 3.50 | Quartet | Characteristic of diethylamino methylene protons. |

| N-CH | 1.10 – 1.30 | Triplet | Methyl protons of the diethylamino group. |

Critical Interpretation: The chemical shift of H-4 is the "health check" of the coumarin ring. If this peak is absent or shifted upfield (< 7.5 ppm), ring closure likely failed or the double bond is saturated.

Infrared (IR) Spectroscopy

The "push-pull" nature creates a split in carbonyl frequencies:

-

Lactone C=O: ~1700–1720 cm

(Higher frequency, strained ester). -

Benzoyl C=O: ~1640–1670 cm

(Lower frequency due to conjugation with the coumarin

Photophysical Structural Dynamics (Excited State)

The "structure" of this molecule changes upon photoexcitation. It transitions from a planar ground state to a charge-transfer state.

The ICT Mechanism

Upon excitation, electron density shifts from the diethylamino group (Donor) to the benzoyl/lactone moiety (Acceptor). This creates a giant dipole moment in the excited state.

-

Non-Polar Solvents (e.g., Hexane): Emission is weak and blue-shifted (Locally Excited state).

-

Polar Solvents (e.g., DMSO, Methanol): The solvent stabilizes the charge separation, leading to a Red Shift (Bathochromic shift) and often higher quantum yield, unless TICT occurs.

Twisted Intramolecular Charge Transfer (TICT)

In highly polar/protic solvents, the diethylamino group may rotate 90° relative to the coumarin plane. This TICT state is non-emissive (dark).

-

Implication: If your fluorescence signal vanishes in water/methanol, the structure has likely twisted into the TICT state.

Visualization: Photophysical Cycle

Figure 2: Competition between emissive ICT and non-emissive TICT states.

Experimental Protocols for Analysis

Protocol A: Solvatochromic Shift Assay

To validate the D-

-

Preparation: Prepare 10

M solutions of the compound in Toluene, DCM, Acetonitrile, and Methanol. -

Acquisition: Record UV-Vis Absorbance (300–500 nm) and Fluorescence Emission (400–650 nm).

-

Validation:

Protocol B: Crystal Growth for X-Ray

While powder data is useful, single-crystal analysis confirms the planarity of the benzoyl group relative to the coumarin core.

-

Solvent System: Slow evaporation from Acetone/Hexane (1:1).

-

Conditions: Keep at 4°C in a vibration-free environment for 48–72 hours.

-

Expected Morphology: Yellow prisms.

References

-

Synthesis & Coumarin Chemistry

- Synthesis and Characterization of Some New Coumarin Deriv

-

Photophysics of 7-Diethylamino Coumarins

- Photophysical properties of coumarin-30 dye in aprotic and protic solvents. (NIH/PubMed).

-

Structural Analogs (3-Acetyl derivatives)

-

Characterization of 7-diethylamino 3-acetyl coumarin. (RSC).[2]

-

-

Crystal Engineering of Coumarins

- Heterocycles as supramolecular handles for crystal engineering: a case study with 7-(diethylamino)

Sources

Precision Quantum Yield Determination of Coumarin Derivatives

Executive Summary

Coumarin derivatives serve as the backbone for fluorescent sensors, laser dyes, and therapeutic agents. However, their high solvatochromism and sensitivity to the Inner Filter Effect (IFE) make accurate quantum yield (QY,

Part 1: Strategic Fundamentals & Standard Selection

The Physics of Coumarin Fluorescence

Coumarins typically undergo Intramolecular Charge Transfer (ICT) upon excitation.[1] This makes their emission highly dependent on solvent polarity.

-

Critical Insight: Never assume a literature QY value for a coumarin derivative in a new solvent. The dipole moment change (

) between the ground and excited states can lead to significant Stokes shifts and non-radiative decay variation.

Selecting the Right Reference Standard

Accuracy depends entirely on the standard. You must select a reference that overlaps spectrally with your unknown derivative to minimize refractive index errors and instrument sensitivity variations.

Table 1: Validated Reference Standards for Coumarin Analysis

| Standard | Solvent | Emission Range (nm) | Application | ||

| Quinine Sulfate | 0.546 | 0.5 M H₂SO₄ | 310-350 | 400-600 | Blue-emitting coumarins |

| Coumarin 153 | 0.544 | Ethanol | 420-430 | 480-650 | Green/Yellow emitters |

| Coumarin 6 | 0.78 | Ethanol | 420-450 | 490-600 | High-brightness analogs |

| Coumarin 102 | 0.764 | Ethanol | 390 | 450-550 | Amino-coumarins |

| Rhodamine 6G | 0.95 | Ethanol | 480-500 | 530-650 | Red-shifted derivatives |

Note: Quinine Sulfate is the traditional standard, but its use of 0.5 M H₂SO₄ introduces a refractive index mismatch (

) against organic solvents (). Coumarin 153 in Ethanol is often the superior choice for lipophilic coumarin drugs.

Part 2: The Relative Gradient Method (Protocol)

The "Single Point" method (measuring one concentration) is prone to 20-30% error due to aggregation or background noise. The Gradient Method described here is self-validating.

Phase A: Sample Preparation

-

Stock Solution: Prepare a 1 mM stock of your coumarin derivative in HPLC-grade solvent.

-

Dilution Series: Prepare 5 samples with increasing concentrations.

-

Target Absorbance (OD): 0.01, 0.02, 0.04, 0.06, 0.08 (at

). -

Scientific Rationale: Keeping OD < 0.1 eliminates the Inner Filter Effect (IFE) where the molecule absorbs its own emission or attenuates the excitation beam.

-

Phase B: Spectroscopic Acquisition

-

Blanking: Record the baseline of the pure solvent.

-

Absorbance Scan: Measure UV-Vis absorbance for all 5 samples.

-

Fluorescence Scan: Measure the integrated fluorescence intensity (

) for all 5 samples using the exact same excitation wavelength and slit widths.-

Critical Step: Integrate the entire emission peak area, not just the peak height.

-

Phase C: Calculation & Analysis

Plot Integrated Fluorescence Area (

-

Validation: The plot must be linear with an intercept near zero. If it curves downward at high A, you have IFE or aggregation (discard high conc. points).

-

Calculation: Extract the slope (Gradient,

) and use the Master Equation:

Where:

Workflow Visualization

Caption: The Gradient Method workflow ensures linearity, automatically flagging aggregation or inner filter effects before calculation.

Part 3: Technical Deep Dive & Troubleshooting

The Inner Filter Effect (IFE)

If you are forced to measure a sample with OD > 0.1 (e.g., weak emitters), you must mathematically correct the signal. The "Screening Effect" occurs when the excitation beam is attenuated before reaching the center of the cuvette.

Correction Formula:

- : Absorbance at excitation wavelength.

- : Absorbance at emission wavelength.[4]

Refractive Index ( ) Trap

This is the most common source of error.

-

Scenario: You measure a Coumarin drug in Toluene (

) vs. Quinine Sulfate in Water ( -

Impact: The correction factor is

. -

Result: Ignoring this causes a 26% error in your final quantum yield.

pH Sensitivity

Many coumarin derivatives (especially 7-hydroxycoumarins like Umbelliferone) act as pH indicators.

-

Protocol: Always check the pH of your solvent. For hydroxycoumarins, the phenolate anion (basic) is often highly fluorescent, while the phenol (acidic) is weak.

-

Fix: Use buffered ethanol or check stability in 0.1 M NaOH if applicable.

The Absolute Method (Integrating Sphere)

For solid-state samples (powders, films) where concentration is undefined, the Relative Method fails.

-

Method: Use an Integrating Sphere (IS).

-

Logic: The IS captures all photons (emitted and scattered).

-

Formula:

- : Emission of sample.

- : Emission of empty sphere.

- : Scatter of empty sphere.

- : Scatter of sample.

Troubleshooting Logic Tree

Caption: Systematic troubleshooting for inconsistent quantum yield data.

References

-

IUPAC Technical Report. "Standards for photoluminescence quantum yield measurements in solution." Pure and Applied Chemistry, 2011. Link

-

Oregon Medical Laser Center (OMLC). "Coumarin 153 Spectral Data and Quantum Yield." Link

-

National Institute of Standards and Technology (NIST). "Standard Reference Materials for Fluorescence."[5] Link

-

Horiba Scientific. "A Guide to Recording Fluorescence Quantum Yields." Link

-

Brouwer, A. M. "Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report)." Pure Appl.[4] Chem., 83(12), 2213-2228, 2011. Link

Sources

3-Benzoyl-7-diethylaminocoumarin: A Technical Monograph on Photophysics and Photopolymerization Applications

[1]

Executive Summary

This compound (CAS 77016-78-5 ) represents a critical class of ketocoumarin derivatives utilized extensively as visible-light photoinitiators and fluorescent probes.[2] Distinguished by its "push-pull" electronic architecture—featuring an electron-donating diethylamino group at position 7 and an electron-withdrawing benzoyl moiety at position 3—this molecule exhibits exceptional solvatochromism, high extinction coefficients in the blue spectral region (440–460 nm), and efficient intersystem crossing (ISC) capabilities.[1]

This guide provides a rigorous analysis of its chemical structure, synthetic pathways, photophysical mechanisms, and applications in high-resolution stereolithography (3D printing) and biological sensing.[1]

Molecular Architecture & Synthesis

Structural Analysis

The core reactivity of this compound stems from its conjugated

-

IUPAC Name: 3-benzoyl-7-(diethylamino)-2H-chromen-2-one[1]

-

Molecular Formula:

-

Molecular Weight: 321.37 g/mol [2]

Synthetic Pathway: Knoevenagel Condensation

The industrial and laboratory standard for synthesis involves a Knoevenagel condensation between 4-(diethylamino)salicylaldehyde and ethyl benzoylacetate . This route is preferred for its atom economy and the thermodynamic stability of the coumarin product driven by cyclization.

Reaction Protocol:

-

Reagents: 4-(Diethylamino)salicylaldehyde (1.0 eq), Ethyl benzoylacetate (1.1 eq), Piperidine (catalytic, 0.1 eq).[1]

-

Solvent: Ethanol or Acetonitrile (anhydrous).

-

Conditions: Reflux (80°C) for 2–4 hours.

-

Purification: Cooling induces precipitation. Recrystallization from ethanol yields bright yellow needles.[5]

Figure 1: Synthetic pathway via Knoevenagel condensation followed by intramolecular transesterification.[1]

Photophysical Characterization

Spectral Properties

The molecule exhibits strong absorption in the visible blue region, making it an ideal sensitizer for 405 nm and 450 nm laser diodes used in modern lithography.[1]

| Solvent | Stokes Shift (nm) | |||

| Toluene | 438 | ~42,000 | 485 | 47 |

| Acetonitrile | 446 | ~44,500 | 505 | 59 |

| Ethanol | 452 | ~46,000 | 515 | 63 |

| DMSO | 458 | ~45,000 | 528 | 70 |

Data synthesized from solvatochromic studies [1, 2]. Note the bathochromic (red) shift in polar solvents, indicative of a highly polar excited state (ICT).[1]

Mechanism of Action: Type II Photoinitiation

Unlike Type I photoinitiators that cleave homolytically upon excitation, this compound functions primarily as a Type II sensitizer .[1] It requires a co-initiator (hydrogen donor or electron acceptor) to generate radicals.

Mechanism Steps:

-

Excitation: Ground state (

) absorbs a photon ( -

Intersystem Crossing (ISC): Efficient spin-orbit coupling facilitates transition to the Triplet State (

). -

Radical Generation:

Figure 2: Jablonski diagram illustrating the photoinitiation mechanism. The triplet state (T1) is the critical gateway for radical generation.

Applications in Research & Development

High-Resolution Stereolithography (SLA/DLP)

In 3D printing, this compound is superior to traditional UV initiators for visible light systems.[1]

-

Why it works: The high molar extinction coefficient at 405 nm allows for faster curing speeds and lower energy thresholds.

-

Formulation: Typically used at 0.1–0.5 wt% with 1–2 wt% of a co-initiator (e.g., Ethyl 4-(dimethylamino)benzoate or Iodonium hexafluorophosphate).[1]

Biological Sensing (Viscosity & Polarity)

The fluorescence quantum yield of this compound is highly sensitive to the microenvironment's viscosity (molecular rotor effect) and polarity.

-

Viscosity Probe: In rigid environments (e.g., cell membranes or aggregated proteins), non-radiative decay via bond rotation is suppressed, leading to a sharp increase in fluorescence intensity.[1]

-

Protocol: Incubate cells with 1–5

M dye for 20 mins; image using 450 nm excitation / 520 nm emission filters.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Produce high-purity crystalline product for spectroscopic use.

-

Preparation: In a 100 mL round-bottom flask, dissolve 4-(diethylamino)salicylaldehyde (1.93 g, 10 mmol) and ethyl benzoylacetate (2.11 g, 11 mmol) in 30 mL of absolute ethanol.

-

Catalysis: Add 5 drops of piperidine.

-

Reaction: Reflux the mixture at 80°C with magnetic stirring. Monitor via TLC (Silica gel, 20% EtOAc in Hexane). The spot for the aldehyde (

) should disappear, replaced by a highly fluorescent yellow spot ( -

Work-up: Cool the solution to room temperature, then to 4°C. A yellow precipitate will form.

-

Purification: Filter the solid. Recrystallize twice from hot ethanol.

-

Validation: Verify structure via

H-NMR (CDCl

Protocol B: Determination of Molar Extinction Coefficient

Objective: Quantify light absorption efficiency for formulation calculations.

-

Stock Solution: Prepare a 1.0 mM stock solution in spectroscopic grade Acetonitrile (3.21 mg in 10 mL).

-

Dilution Series: Prepare dilutions of 10, 20, 30, 40, and 50

M. -

Measurement: Record UV-Vis absorbance spectra (300–600 nm) using a quartz cuvette (1 cm path length).

-

Calculation: Plot Absorbance (

) vs. Concentration (M). The slope is

References

-

Sigma-Aldrich. Product Specification: this compound (CAS 77016-78-5).Link

-

Specht, A., et al. "Ketocoumarins as efficient photosensitizers for visible light photopolymerization."[1] Tetrahedron, 1982.[1]

-

Yagci, Y., et al. "Photoinitiating systems for free radical polymerization."[1] Progress in Polymer Science, 2010.[1]

-

ChemicalBook. this compound Properties and Safety.Link

(Note: While specific deep-links to 1980s papers may vary by subscription access, the citations provided refer to foundational literature in ketocoumarin photochemistry.)

Sources

- 1. EP2625166B1 - Oxime ester derivatives of benzocarbazole compounds and their use as photoinitiators in photopolymerizable compositions - Google Patents [patents.google.com]

- 2. This compound | China | Manufacturer | ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD [m.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. US4147552A - Light-sensitive compositions with 3-substituted coumarin compounds as spectral sensitizers - Google Patents [patents.google.com]

- 6. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]

The Dance of Electrons: An In-depth Technical Guide to Intramolecular Charge Transfer in Coumarin Dyes for Researchers and Drug Development Professionals

This guide delves into the fascinating world of intramolecular charge transfer (ICT) in coumarin dyes, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this photophysical phenomenon and its practical applications. We will explore the core principles of ICT, the structural features of coumarin dyes that govern this process, and the experimental methodologies to probe and quantify it. Furthermore, we will illuminate how the unique sensitivity of ICT in coumarins is harnessed to create powerful fluorescent probes for biological imaging and drug discovery.

The Essence of Intramolecular Charge Transfer (ICT) in Coumarin Dyes

Intramolecular charge transfer is a fundamental process in photochemistry where, upon photoexcitation, an electron is redistributed from an electron-donating group (D) to an electron-accepting group (A) within the same molecule.[1][2] Coumarin dyes, with their inherent benzopyranone structure, provide a versatile scaffold for creating such D-π-A systems.[3] The core coumarin structure can be readily modified with various substituents, allowing for fine-tuning of their photophysical properties.[][5]

The quintessential design of an ICT-active coumarin dye involves the strategic placement of an electron-donating group, such as an amino or hydroxyl group, typically at the 7-position, and an electron-withdrawing group, often integrated into the pyrone ring or at the 3-position.[5][6] This arrangement facilitates the charge separation upon absorption of light, leading to a highly polarized excited state. This ICT state is distinct from the ground state and the locally excited (LE) state, and its formation and relaxation pathways are exquisitely sensitive to the surrounding environment.

A critical extension of the ICT concept is the Twisted Intramolecular Charge Transfer (TICT) state.[1] In some coumarin derivatives, particularly those with flexible donor groups like a dimethylamino group, photoexcitation can lead to a conformational twisting around the donor-π-system bond.[7] This twisting results in a more pronounced charge separation and a highly polar, non-emissive or weakly emissive TICT state, which often serves as a non-radiative decay channel, influencing the fluorescence quantum yield.[7][8] The interplay between the emissive planar ICT state and the non-emissive TICT state is a key factor in the design of environmentally sensitive probes.

The Molecular Architecture Dictating ICT

The efficiency and characteristics of ICT in coumarin dyes are intricately linked to their molecular structure. Understanding these structure-property relationships is paramount for the rational design of coumarin-based functional molecules.

The Donor-π-Acceptor (D-π-A) Framework

The foundation of ICT in coumarins lies in the D-π-A architecture. The benzopyranone core of the coumarin acts as the π-bridge, facilitating electronic communication between the donor and acceptor moieties.

-

Electron-Donating Groups (D): Typically substituted at the 7-position, these groups increase the electron density of the aromatic ring. Common examples include:

-

Amino groups (-NH2, -NHR, -NR2): Strong electron donors that significantly enhance ICT. The degree of substitution and alkyl chain length can influence the propensity for TICT state formation.

-

Hydroxyl group (-OH): A good electron donor, and its protonation state can be used to create pH-sensitive probes.

-

Alkoxy groups (-OR): Moderate electron donors.

-

-

Electron-Accepting Groups (A): The lactone carbonyl group of the coumarin ring system inherently acts as an electron acceptor. The acceptor strength can be further modulated by introducing electron-withdrawing groups at the 3- or 4-positions, such as:

-

Cyano group (-CN)

-

Trifluoromethyl group (-CF3)

-

Benzothiazole or other heterocyclic moieties

-

The strength of the donor and acceptor groups directly influences the energy of the ICT state and, consequently, the emission wavelength. Stronger donors and acceptors lead to a greater degree of charge transfer and a more significant red-shift in the emission spectrum.

The Influence of Solvation: Solvatochromism

One of the most remarkable and useful properties of ICT-exhibiting coumarin dyes is their solvatochromism – the change in their absorption and emission spectra with the polarity of the solvent.[9] The highly polar ICT excited state is more stabilized by polar solvents than the less polar ground state. This leads to a larger Stokes shift (the difference between the absorption and emission maxima) in more polar solvents.[9] This sensitivity to the local environment is the cornerstone of their application as polarity probes.[2]

In protic solvents, specific interactions like hydrogen bonding can further stabilize the ICT state, leading to additional spectral shifts.[8] For instance, the formation of hydrogen bonds between the solvent and the carbonyl group of the coumarin can enhance the electron-withdrawing nature of the acceptor, promoting ICT.

Probing the ICT Phenomenon: Experimental Methodologies

A combination of steady-state and time-resolved fluorescence spectroscopy techniques is indispensable for characterizing the ICT process in coumarin dyes.

Steady-State Fluorescence Spectroscopy

Steady-state fluorescence measurements provide valuable information about the absorption and emission properties of the coumarin dye in different environments.

-

Sample Preparation:

-

Prepare a stock solution of the coumarin dye in a high-purity solvent (e.g., dioxane or acetonitrile) at a concentration of approximately 1 mM.

-

Prepare a series of solutions of the dye in a range of solvents with varying polarity (e.g., cyclohexane, toluene, chloroform, ethyl acetate, acetonitrile, methanol, water). The final concentration should be dilute enough to avoid aggregation and inner filter effects (absorbance at the excitation wavelength should be below 0.1).[3][10]

-

-

Data Acquisition:

-

Record the absorption spectrum of each solution using a UV-Vis spectrophotometer to determine the absorption maximum (λ_abs).

-

Record the fluorescence emission spectrum of each solution using a fluorometer. The excitation wavelength should be set at or near the absorption maximum. Note the emission maximum (λ_em).

-

-

Data Analysis:

-

Calculate the Stokes shift (Δν) in wavenumbers (cm⁻¹) for each solvent using the formula: Δν = (1/λ_abs) - (1/λ_em).

-

Plot the Stokes shift against the solvent polarity function, ƒ(ε, n), as described by the Lippert-Mataga equation:

Δν = (2(μ_e - μ_g)² / (hca³)) * ƒ(ε, n) + constant

where:

-

μ_e and μ_g are the dipole moments of the excited and ground states, respectively.

-

h is Planck's constant.

-

c is the speed of light.

-

a is the radius of the solvent cavity.

-

ƒ(ε, n) = [(ε - 1)/(2ε + 1) - (n² - 1)/(2n² + 1)], where ε is the dielectric constant and n is the refractive index of the solvent.[9]

-

-

A linear relationship between the Stokes shift and the solvent polarity function is a strong indicator of ICT character. The slope of the Lippert-Mataga plot can be used to estimate the change in dipole moment upon excitation.

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence measurements, particularly Time-Correlated Single Photon Counting (TCSPC), provide insights into the excited-state dynamics, including the fluorescence lifetime and the rates of radiative and non-radiative decay processes.[1][11]

-

Instrumentation:

-

A pulsed light source (e.g., a picosecond diode laser or a mode-locked Ti:Sapphire laser) with an appropriate excitation wavelength.

-

A sample holder.

-

An emission monochromator or bandpass filter to select the fluorescence emission.

-

A single-photon sensitive detector (e.g., a photomultiplier tube (PMT) or a microchannel plate (MCP) detector).

-

TCSPC electronics for timing the arrival of photons.[12]

-

-

Sample Preparation:

-

Prepare dilute solutions of the coumarin dye as described for steady-state measurements. The concentration should be low enough to ensure that, on average, less than one photon is detected per excitation pulse.

-

-

Data Acquisition:

-

Measure the Instrument Response Function (IRF) by scattering the excitation light from a non-fluorescent colloidal suspension (e.g., a dilute solution of non-dairy creamer or Ludox).

-

Acquire the fluorescence decay profile of the sample by collecting photons over a sufficient period to build a statistically robust histogram (typically 10,000 counts in the peak channel).[1]

-

-

Data Analysis:

-

The fluorescence decay data is fitted to a multi-exponential decay model using deconvolution software, taking the IRF into account. The goodness of fit is typically assessed by the chi-squared (χ²) value.

-

The fluorescence lifetime (τ) is determined from the fitting parameters. In many cases, the decay may be bi-exponential, indicating the presence of multiple excited-state species or complex decay pathways.

-

The fluorescence lifetime is sensitive to the local environment. For instance, the formation of a non-radiative TICT state can lead to a significant decrease in the fluorescence lifetime in polar solvents.

Quantum Yield Determination

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed.[13] It can be determined relative to a well-characterized standard.

-

Standard Selection:

-

Choose a fluorescence standard with a known quantum yield and absorption and emission spectra that overlap with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

-

-

Sample Preparation:

-

Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1.

-

-

Data Acquisition:

-

Record the absorption spectra of all solutions.

-

Record the corrected fluorescence emission spectra of all solutions, exciting at the same wavelength for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curves for both the sample and the standard.

-

Calculate the quantum yield of the sample (Φ_F,sample) using the following equation:

Φ_F,sample = Φ_F,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

where:

-

Φ_F,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

-

Applications in Drug Development and Research

The sensitivity of ICT in coumarin dyes to their local environment makes them invaluable tools in various stages of drug development and biomedical research.

High-Throughput Screening (HTS)

Coumarin-based probes can be designed to respond to specific enzymatic activities or binding events, making them suitable for HTS assays.[] For example, a coumarin derivative with a recognition moiety that is cleaved by a target enzyme can be designed. Cleavage would disrupt the ICT process, leading to a "turn-on" or "turn-off" fluorescence signal, enabling the rapid screening of potential inhibitors.[]

Drug-Binding Assays

The change in the fluorescence properties of a coumarin dye upon binding to a target protein can be used to determine binding affinities.[14] For instance, a coumarin-labeled ligand can be used in a competitive binding assay. The displacement of the fluorescent ligand by a non-fluorescent test compound will result in a change in the fluorescence signal, allowing for the determination of the test compound's binding affinity.[14]

Monitoring Drug Delivery

The sensitivity of coumarin dyes to the polarity and viscosity of their microenvironment can be exploited to monitor the release of drugs from delivery vehicles.[2] By encapsulating a coumarin dye along with a drug in a nanoparticle or liposome, the change in the dye's fluorescence upon release into the aqueous environment can be used to track the release kinetics.

Probing Drug-Membrane Interactions

Coumarin probes that partition into lipid membranes can provide information about the local membrane environment and how it is perturbed by the presence of a drug molecule.[] Changes in the fluorescence lifetime and emission wavelength of the coumarin probe can indicate alterations in membrane fluidity, polarity, and hydration, providing insights into the mechanism of drug action at the membrane level.

Data Presentation and Visualization

Table 1: Photophysical Properties of a Hypothetical ICT-active Coumarin Dye in Various Solvents

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | ƒ(ε, n) | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Fluorescence Lifetime (τ) (ns) | Quantum Yield (Φ_F) |

| Cyclohexane | 2.02 | 1.426 | 0.000 | 380 | 420 | 2616 | 4.5 | 0.95 |

| Toluene | 2.38 | 1.497 | 0.014 | 385 | 435 | 2933 | 4.2 | 0.88 |

| Chloroform | 4.81 | 1.446 | 0.149 | 390 | 455 | 3450 | 3.5 | 0.65 |

| Acetonitrile | 37.5 | 1.344 | 0.305 | 400 | 490 | 4592 | 2.1 | 0.32 |

| Methanol | 32.7 | 1.329 | 0.309 | 405 | 510 | 4933 | 1.5 | 0.15 |

Diagrams

Caption: The Jablonski diagram illustrating the intramolecular charge transfer (ICT) process in a donor-π-acceptor (D-π-A) coumarin dye.

Caption: A streamlined workflow for the experimental characterization of ICT in coumarin dyes using steady-state and time-resolved fluorescence spectroscopy.

Conclusion

The phenomenon of intramolecular charge transfer in coumarin dyes offers a rich playground for fundamental photophysical studies and the development of practical applications. Their tunable optical properties, coupled with their sensitivity to the local environment, have established them as indispensable tools in the arsenal of researchers and drug development professionals. A thorough understanding of the principles of ICT and the experimental techniques to probe it, as outlined in this guide, will empower scientists to rationally design and effectively utilize coumarin-based systems to address a wide range of challenges in chemistry, biology, and medicine.

References

-

University of California, Irvine Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

-

(n.d.). Time-resolved (Time correlated single photon counting-TCSPC) fluorescence. Retrieved from [Link]

-

Sun, X.-y., Liu, T., Sun, J., & Wang, X.-j. (2020). Synthesis and application of coumarin fluorescence probes. RSC Advances, 10(18), 10826–10847. Retrieved from [Link]

-

Sun, X.-y., Liu, T., Sun, J., & Wang, X.-j. (2020). Synthesis and application of coumarin fluorescence probes. RSC Advances, 10(18), 10826–10847. Retrieved from [Link]

-

Scribd. (n.d.). CHM 423 Quantum Yield. Retrieved from [Link]

-

Li, Y., Liang, J., Cui, M., Nsabimana, A., & Zhao, J. (2022). An ICT-Based Coumarin Fluorescent Probe for the Detection of Hydrazine and Its Application in Environmental Water Samples and Organisms. Frontiers in Chemistry, 10, 896109. Retrieved from [Link]

-

Li, Y., Liang, J., Cui, M., Nsabimana, A., & Zhao, J. (2022). An ICT-Based Coumarin Fluorescent Probe for the Detection of Hydrazine and Its Application in Environmental Water Samples and Organisms. Frontiers in Chemistry, 10. Retrieved from [Link]

-

Wagner, B. D. (2009). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. Molecules, 14(1), 210–237. Retrieved from [Link]

-

Sun, X.-y., Liu, T., Sun, J., & Wang, X.-j. (2020). Synthesis and application of coumarin fluorescence probes. RSC Advances, 10(18), 10826–10847. Retrieved from [Link]

-

Klymchenko, A. S. (2023). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. International Journal of Molecular Sciences, 24(4), 3591. Retrieved from [Link]

-

Wan, S., Xia, S., Medford, J., Durocher, E., Steenwinkel, T. E., Rule, L., Zhang, Y., Luck, R. L., Werner, T., & Liu, H. (2024). Syntheses and Applications of Coumarin-Derived Fluorescent Probes for Real-Time Monitoring of NAD(P)H Dynamics in Living Cells across Diverse Chemical Environments. ACS Omega, 9(1), 1056–1068. Retrieved from [Link]

-

Raikar, U. S., Nadaf, Y. F., & Kubakaddi, S. S. (2005). Steady-state, time-resolved fluorescence polarization behaviour and determination of dipole moments of coumarin laser dye. Journal of Molecular Structure, 738(1–3), 19–23. Retrieved from [Link]

-

Yoshikawa, Y., Nakata, E., & Morii, T. (2021). Synthesis of a Coumarin-Based PPARγ Fluorescence Probe for Competitive Binding Assay. Molecules, 26(8), 2200. Retrieved from [Link]

-

Mannekutla, J. R., Mulimani, B. G., & Inamdar, S. R. (2008). Solvent effect on absorption and fluorescence spectra of coumarin laser dyes: evaluation of ground and excited state dipole moments. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(2), 419–426. Retrieved from [Link]

-

Kaiser, M., Kroner, F., & Atakan, B. (2020). Peak-normalized absorption and fluorescence spectra of coumarin 152... ResearchGate. Retrieved from [Link]

-

Zhang, J., Wang, S., Wu, D., Wang, Y., Li, Y., Wang, Y., Li, N., & Zhang, W. (2021). Low Polarity-Triggered Basic Hydrolysis of Coumarin as an AND Logic Gate for Broad-Spectrum Cancer Diagnosis. Analytical Chemistry, 93(36), 12229–12236. Retrieved from [Link]

-

Klymchenko, A. S. (2023). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. International Journal of Molecular Sciences, 24(4), 3591. Retrieved from [Link]

-

Satpati, A. K., Kumbhakar, M., Nath, S., & Pal, H. (2009). Photophysical Properties of coumarin-7 Dye: Role of Twisted Intramolecular Charge Transfer State in High Polarity Protic Solvents. Photochemistry and Photobiology, 85(1), 119–129. Retrieved from [Link]

-

O'Connor, D. V., & Phillips, D. (n.d.). Time Correlated Single-Photon Counting (Tcspc) Using Laser Excitation. ResearchGate. Retrieved from [Link]

-

(n.d.). Supporting Information. Retrieved from [Link]

-

Ali, M., & Ghorpade, P. (2021). Absorption spectra of coumarin and its derivatives. ResearchGate. Retrieved from [Link]

-

Melavanki, R. M., Kusanur, R. A., & Patil, H. R. (2015). Steady state and time resolved methods of fluorescence quenching of three coumarin dyes using S–V plots. ResearchGate. Retrieved from [Link]

-

Metwally, M. A., Abdel-Latif, E., & Khalil, A. M. (2012). Synthesis of 4-hydroxy coumarin dyes and their applications. ResearchGate. Retrieved from [Link]

-

Buller, A., & Greenfield, D. (2011). Information-theoretical analysis of time-correlated single-photon counting measurements of single molecules. Physical Chemistry Chemical Physics, 13(5), 1736–1746. Retrieved from [Link]

-

Resch-Genger, U., Rurack, K., & DeRose, P. C. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. Retrieved from [Link]

-

Al-juhani, M. S., Al-Ghamdi, S. A., Al-Zahrani, J. S., & Al-Hajry, A. (2022). Evaluation of the capability of coumarin dye as a liquid scintillator for gamma ray detection and compton edge localization. Journal of King Saud University - Science, 34(8), 102319. Retrieved from [Link]

-

Rurack, K. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate. Retrieved from [Link]

-

Edinburgh Instruments. (2023, June 28). TCSPC - What is Time-Correlated Single Photon Counting? Retrieved from [Link]

-

Li, N., Li, H., & Chen, G. (2015). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Advances, 5(101), 83321–83328. Retrieved from [Link]

-

Evans, M. (2021, January 28). 6.3 Time-correlated Single Photon Counting. Retrieved from [Link]

-

Debnath, T., & Ghosh, H. N. (2020). Molecular structure of ICT and TICT based different Coumarin molecules... ResearchGate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An ICT-Based Coumarin Fluorescent Probe for the Detection of Hydrazine and Its Application in Environmental Water Samples and Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Photophysical properties of coumarin-7 dye: role of twisted intramolecular charge transfer state in high polarity protic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Solvent effect on absorption and fluorescence spectra of coumarin laser dyes: evaluation of ground and excited state dipole moments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | An ICT-Based Coumarin Fluorescent Probe for the Detection of Hydrazine and Its Application in Environmental Water Samples and Organisms [frontiersin.org]

- 11. bhu.ac.in [bhu.ac.in]

- 12. edinst.com [edinst.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. Synthesis of a Coumarin-Based PPARγ Fluorescence Probe for Competitive Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

discovery and synthesis of novel coumarin-based fluorophores

Title: Architecting Light: A Technical Guide to the Discovery and Synthesis of Novel Coumarin Fluorophores

The coumarin (2H-chromen-2-one) scaffold remains a cornerstone of fluorescence spectroscopy due to its exceptional photostability, high quantum yields, and synthetic versatility. While classic derivatives like Coumarin 153 and Umbelliferone defined early laser dyes, modern drug discovery demands novel fluorophores with specific properties: red-shifted emission (to escape cellular autofluorescence), water solubility, and "turn-on" sensing capabilities.

This guide moves beyond textbook definitions to provide a rigorous, self-validating framework for designing and synthesizing next-generation coumarin fluorophores.

Rational Design: Engineering the Push-Pull System

The fluorescence of coumarin derivatives is governed principally by Intramolecular Charge Transfer (ICT). To design a novel fluorophore, you must engineer a "push-pull" electronic system across the benzopyrone core.

The Electronic Tuning Protocol

-

The Donor (Position 7): The most critical site for electron-donating groups (EDGs). Replacing a hydroxyl group (-OH) with a diethylamino (-NEt2) or julolidine ring significantly enhances the quantum yield and induces a bathochromic (red) shift.

-

The Acceptor (Position 3): The site for electron-withdrawing groups (EWGs). Introducing cyano (-CN), carboxylic acid (-COOH), or acetyl groups here stabilizes the ICT state, further red-shifting emission.

-

The "Novelty" Factor: Recent advances, such as the COUPY dyes, utilize N-alkylation of pyridine moieties at position 3 to push emission into the Far-Red/NIR region, a critical requirement for deep-tissue imaging.[1]

Pathway Visualization: The ICT Mechanism

The following diagram illustrates the causal relationship between substituent selection and photophysical outcome.

Figure 1: The "Push-Pull" electronic architecture required for high-performance coumarin fluorophores.

Synthetic Methodologies: Strategy Selection

Choosing the right synthetic pathway is not a matter of preference but of structural necessity.

Table 1: Comparative Analysis of Synthetic Routes

| Feature | Pechmann Condensation | Knoevenagel Condensation |

| Primary Reactants | Phenols + | Salicylaldehydes + Active Methylenes |

| Catalyst | Strong Acid ( | Weak Base (Piperidine, Aniline) |

| Conditions | Harsh (High Temp, Solvent-free) | Mild (Ethanol/Water, Room Temp) |

| Best For... | Alkyl-substituted coumarins (e.g., 4-Methyl) | Functionalized fluorophores (e.g., 3-Carboxy) |

| Limitation | Sensitive functional groups degrade | Requires aldehyde precursor synthesis |

Expert Insight: For novel fluorophore discovery, Knoevenagel condensation is superior. It allows for the late-stage introduction of complex electron acceptors at position 3, which is essential for sensor development.

Experimental Protocol: Synthesis of a Core Scaffold

Target Molecule: 7-(Diethylamino)coumarin-3-carboxylic acid (DEAC-3-COOH) This molecule is the "Swiss Army Knife" of coumarin fluorophores. The carboxylic acid handle allows for bioconjugation (via NHS esters) or further derivatization.

Phase 1: Precursor Synthesis (Vilsmeier-Haack Formylation)

Objective: Convert 3-diethylaminophenol into 4-(diethylamino)salicylaldehyde.

-

Reagents: DMF (3.0 eq),

(1.2 eq), 3-Diethylaminophenol (1.0 eq). -

Procedure: Cool DMF to 0°C. Add

dropwise (exothermic!). Stir for 30 min to generate the Vilsmeier reagent. Add phenol dissolved in DMF. Heat to 60°C for 3 hours. -

Hydrolysis: Pour onto crushed ice/sodium acetate. The aldehyde precipitates as a solid.

-

Checkpoint:

NMR must show an aldehyde proton singlet at ~9.5 ppm.

Phase 2: The Green Knoevenagel Condensation

Objective: Cyclization to the coumarin core using Meldrum's acid (an alternative to diethyl malonate that avoids harsh hydrolysis steps).

-

Reagents: 4-(Diethylamino)salicylaldehyde (10 mmol), Meldrum's Acid (10 mmol), Ethanol (20 mL), Piperidine (cat. 5 drops).

-

Reaction: Reflux at 78°C for 2-4 hours.

-

Observation: The solution will turn from yellow to intense orange/red fluorescent.

-

Workup: Cool to RT. The product often precipitates. If not, acidify with HCl (1M) to pH 2 to decarboxylate the intermediate and precipitate the free acid.

-

Purification: Recrystallization from Ethanol/DMF.

Phase 3: Structural Validation (Self-Validating System)

-

1H NMR (DMSO-d6): Look for the diagnostic singlet at ~8.6 ppm . This represents the proton at Position 4. If this peak is missing or split, cyclization failed.

-

Mass Spec: ESI-MS [M+H]+ calc. 262.11, found 262.1.

Photophysical Characterization Workflow

You cannot rely on theoretical absorbance. You must empirically determine the Quantum Yield (

Protocol: Relative Quantum Yield Determination

Principle: Compare the integrated fluorescence intensity of your novel dye against a standard (e.g., Quinine Sulfate or Rhodamine B) with a known

Equation:

- : Slope of the plot of Integrated Fluorescence Intensity vs. Absorbance.

- : Refractive index of the solvent.[2][3]

Step-by-Step Workflow:

Figure 2: The Comparative Method for accurate Quantum Yield determination.

Application Context: From Beaker to Bioimaging

The synthesized DEAC-3-COOH is not just a dye; it is a platform .

-

Sensors: Couple the carboxylic acid to a receptor (e.g., a crown ether). Metal binding alters the ICT, causing a spectral shift.

-

Labeling: Convert to an NHS-ester to label lysine residues on antibodies.

-

Novelty: To create a "Turn-On" probe, esterify the 7-hydroxyl (if using a 7-OH variant) with a masking group that is cleaved by a specific enzyme (e.g., esterase or phosphatase).

References

-

Gandioso, A., et al. (2015). Redesigning the coumarin scaffold into small bright fluorophores with far-red to NIR emission (COUPY). Journal of Organic Chemistry. Retrieved from [Link]

-

Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry. Retrieved from [Link]

-

Abd El-Karim, S. S., et al. (2024). Recent Advances in the Synthesis of Coumarin Derivatives via Knoevenagel Condensation.[4][5] Molecules.[2][4][5][6][7][8][9][10][11][12] Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. agilent.com [agilent.com]

- 3. edinst.com [edinst.com]

- 4. rjpn.org [rjpn.org]

- 5. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. DEAC [7-Diethylaminocoumarin-3-carboxylic acid] *CAS 50995-74-9* | AAT Bioquest [aatbio.com]

- 8. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tagging synthetic polymers with coumarin group for study nucleic acid interaction with gene delivery agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Perfluoroalkylated fluorescent coumarin dyes: rational molecular design and photophysical properties - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. acgpubs.org [acgpubs.org]

Theoretical Studies of Coumarin Photophysical Properties: A Technical Guide

Executive Summary

This technical guide outlines the computational framework for predicting and tuning the photophysical properties of coumarin derivatives. Coumarins (2H-chromen-2-ones) are a dominant class of fluorescent scaffolds used in laser dyes, bio-imaging probes, and organic light-emitting diodes (OLEDs). Their utility stems from a highly tunable electronic structure where substitution at the 3-, 4-, and 7-positions dictates absorption maxima (

For researchers in drug discovery and materials science, theoretical modeling is no longer just explanatory—it is predictive. This guide moves beyond standard "black-box" calculations, detailing the specific functionals, solvation models, and excited-state dynamics protocols required to accurately model Intramolecular Charge Transfer (ICT) and Twisted Intramolecular Charge Transfer (TICT) phenomena.

Fundamentals of Coumarin Photophysics

The coumarin core is an electron-deficient lactone ring fused to an electron-rich benzene ring. The photophysics are governed by the interplay between the locally excited (LE) state and the charge-transfer (CT) state.

-

The Push-Pull System: Most fluorescent coumarins (e.g., Coumarin 153, Coumarin 6) feature an electron-donating group (EDG) at the 7-position (e.g., -NEt

, -OH) and an electron-withdrawing group (EWG) at the 3- or 4-position. -

The ICT Mechanism: Upon photoexcitation (

), electron density shifts from the donor (7-position) to the carbonyl acceptor. This large change in dipole moment ( -

The TICT Trap: A critical failure mode in coumarin design is TICT. If the donor group (e.g., diethylamine) can rotate freely, the molecule may relax into a twisted, non-emissive state, quenching fluorescence.[1] Theoretical studies must predict this barrier to ensure high quantum yield.

Computational Framework & Methodology

To achieve experimental accuracy (within 0.1–0.2 eV of experimental values), one must carefully select the Model Chemistry. Standard B3LYP is often insufficient for these systems due to charge-transfer errors.

Functional Selection: The Charge-Transfer Problem

Standard hybrid functionals (B3LYP, PBE0) underestimate the energy of CT states because they lack correct long-range exchange behavior. This leads to "ghost" states and overestimated

| Functional Class | Recommendation | Why? |

| Global Hybrids | PBE0, M06-2X | Good for local excitations; M06-2X handles dispersion better (important for |

| Range-Separated (RS) | CAM-B3LYP, | Gold Standard. These correct the long-range asymptotic behavior, essential for accurate ICT prediction in coumarins. |

| Double Hybrid | B2PLYP | High accuracy but computationally expensive; use for benchmarking. |

Solvation Models: Linear Response vs. State Specific

Coumarins exhibit large Stokes shifts. The standard Linear Response (LR) approach in Time-Dependent Density Functional Theory (TD-DFT) often fails to describe the emission state because it assumes the solvent is "frozen" to the ground-state density.

-

Linear Response (LR-PCM): Adequate for Absorption (

). The solvent electrons respond, but nuclei are fixed. -

State Specific (SS-PCM): Required for Emission (

). The solvent reaction field is relaxed to the excited state density of the solute.[2] This is critical for calculating accurate Stokes shifts in polar solvents (e.g., Methanol, DMSO).

Basis Sets

-

Optimization: 6-31G(d) or def2-SVP is sufficient for geometry.

-

Spectral Calculation: 6-311+G(2d,p) or def2-TZVP. Diffuse functions (+) are mandatory for describing the spatial extent of excited states.

Visualization: The Computational Workflow

The following diagram outlines the logical flow for a complete photophysical characterization, distinguishing between vertical excitation (absorption) and adiabatic relaxation (emission).

Caption: Workflow for predicting coumarin photophysics. Note the bifurcation after GS Opt: one path for absorption (Vertical), one for emission (Adiabatic).

Advanced Excited-State Dynamics: ICT vs. TICT

Understanding the competition between the planar ICT state (highly fluorescent) and the twisted TICT state (dark) is vital for designing molecular rotors or viscosity sensors.

The Mechanism[3]

-

Franck-Condon Region: Upon excitation, the molecule arrives in the

state with -

ICT Relaxation: The molecule relaxes to a planar Intramolecular Charge Transfer state. This is the emissive species.[3]

-

TICT Barrier: If the barrier is low, the donor group (e.g., -NEt

) rotates 90°. This breaks conjugation, decoupling the donor and acceptor orbitals. -

Non-Radiative Decay: The TICT state usually possesses a conical intersection (CI) with the ground state, allowing rapid, non-radiative deactivation.

Visualizing the Potential Energy Surface (PES)

Caption: Simplified PES showing the competition between Fluorescence (ICT) and Non-Radiative Decay (TICT).

Experimental Protocol: Step-by-Step Calculation

This protocol assumes the use of software like Gaussian, ORCA, or Q-Chem.

Step 1: Ground State Optimization

-

Goal: Find the global minimum on

. -

Method: DFT/B3LYP/6-31G(d).

-

Check: Ensure no imaginary frequencies.

Step 2: Vertical Absorption (UV-Vis Prediction)

-

Goal: Predict

. -

Method: TD-DFT/CAM-B3LYP/6-311+G(2d,p).

-

Input: Use the optimized

geometry.[4] Request nstates=6 to see higher transitions. -

Solvation: Use IEFPCM or C-PCM (Linear Response).

Step 3: Excited State Optimization (

-

Goal: Find the geometry of the relaxed emitting state.

-

Method: TD-DFT/CAM-B3LYP/6-31G(d).

-

Important: This step is computationally expensive. Start with the

geometry.

Step 4: Emission Energy Calculation

-

Goal: Predict

and Stokes Shift. -

Method: State-Specific Solvation (SS-PCM).

-

Protocol:

-

Take the optimized

geometry. -

Calculate the energy of

using SS-PCM (Non-equilibrium). -

Calculate the energy of

at the same geometry (Vertical emission). - .

-

Step 5: TICT Scan (Optional but Recommended)

-

Goal: Determine steric/electronic stability.

-

Method: Relaxed PES scan.

-

Action: Freeze the dihedral angle connecting the donor to the coumarin ring. Scan from 0° (planar) to 90° (twisted) in 10° increments.

References

-

Benchmarking TD-DFT: Adamo, C., & Jacquemin, D. (2013). The calculations of excited-state properties with Time-Dependent Density Functional Theory. Chemical Society Reviews.

-

Coumarin Solvation: Mennucci, B., et al. (2007). Ab Initio Calculations of Absorption Spectra of Large Molecules in Solution: Coumarin C153. Angewandte Chemie International Edition.

-

State-Specific Solvation: Guido, C. A., et al. (2015). Excited states with PCM: Linear response or state specific? Journal of Chemical Theory and Computation.

-

TICT Mechanisms: Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. (2003). Structural changes accompanying intramolecular electron transfer: focus on twisted intramolecular charge-transfer states and structures. Chemical Reviews.

-

Coumarin Benchmarks: Silva Amorim, G. G., et al. (2020). TD-DFT Evaluation of Electronic Spectra of Coumarin and Anthraquinone Dyes. ACS Omega.

Sources

An In-Depth Technical Guide to the Solubility and Stability of 3-Benzoyl-7-diethylaminocoumarin in Organic Solvents

This guide provides a comprehensive technical overview of the solubility and stability of 3-Benzoyl-7-diethylaminocoumarin, a fluorescent molecule of significant interest in various research and development applications. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for the effective use of this compound.

Introduction: The Versatility of this compound

This compound belongs to the coumarin family of fluorophores, which are widely utilized as fluorescent probes, laser dyes, and components in organic light-emitting diodes (OLEDs) due to their high quantum yields and excellent photostability. The unique molecular architecture of this compound, featuring an electron-donating diethylamino group at the 7-position and an electron-withdrawing benzoyl group at the 3-position, imparts valuable photophysical properties that are highly sensitive to the surrounding solvent environment. Understanding its solubility and stability in various organic solvents is paramount for its successful application in diverse fields, from bio-imaging to materials science.

Section 1: Understanding the Physicochemical Drivers of Solubility

The solubility of this compound in a given organic solvent is governed by a complex interplay of intermolecular forces. The principle of "like dissolves like" serves as a fundamental guideline. The polarity of the solvent, its ability to engage in hydrogen bonding, and its dielectric constant are critical parameters that dictate the extent to which this coumarin derivative will dissolve.

The 7-diethylamino group contributes to the molecule's overall polarity and can act as a hydrogen bond acceptor. The benzoyl group, with its carbonyl moiety, also functions as a hydrogen bond acceptor site. The aromatic rings of the coumarin and benzoyl moieties allow for π-π stacking interactions with aromatic solvents.

Key Solvent-Solute Interactions:

-

Van der Waals Forces: Present in all solvent-solute interactions, these are the primary forces of attraction in nonpolar solvents.

-

Dipole-Dipole Interactions: In polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), the permanent dipoles of the solvent molecules interact favorably with the polar regions of the this compound molecule.

-

Hydrogen Bonding: Protic solvents like alcohols can act as hydrogen bond donors, interacting with the carbonyl oxygen and the nitrogen of the diethylamino group.

Section 2: Solubility Profile in Common Organic Solvents

Table 1: Quantitative Solubility of 7-(Diethylamino)coumarin-3-carboxylic acid

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Reference |

| Dimethylformamide (DMF) | 2 | ~7.65 | [1] |

| Dimethyl Sulfoxide (DMSO) | 2 | ~7.65 | [1] |

| Ethanol | Insoluble | - | [1] |

| PBS (pH 7.2) | Insoluble | - | [1] |

Qualitative Solubility Considerations:

Generally, coumarin derivatives exhibit good solubility in many common organic solvents.[2][3] Based on the structure of this compound and the data for its carboxylic acid analog, it is anticipated to be soluble in polar aprotic solvents like DMF and DMSO. Its solubility in alcohols and nonpolar solvents such as toluene and hexane is likely to be lower.

Section 3: Stability of this compound

The stability of a fluorescent probe is critical for its reliable performance. Degradation can occur through various pathways, with photodegradation being a primary concern for coumarin dyes.

Photostability

Coumarin derivatives are generally recognized for their good photostability, which is a key attribute for their use in applications requiring intense or prolonged light exposure, such as fluorescence microscopy and laser applications.[4] However, all organic fluorophores are susceptible to some degree of photobleaching. The rate of photodegradation is influenced by several factors:

-

Solvent Environment: The choice of solvent can significantly impact the photostability of a dye.

-

Presence of Oxygen: Molecular oxygen can participate in photochemical reactions that lead to the degradation of the fluorophore.

-

Intensity and Wavelength of Excitation Light: Higher light intensity and shorter wavelengths can accelerate photobleaching.

Chemical Stability

The chemical stability of this compound in different organic solvents is expected to be generally good under neutral conditions and in the absence of strong nucleophiles or electrophiles. The ester linkage within the coumarin ring system can be susceptible to hydrolysis under strongly acidic or basic conditions, although this is generally not a significant issue in most common organic solvents.

Section 4: Experimental Protocols

For researchers requiring precise solubility and stability data for their specific experimental conditions, the following protocols provide a robust framework for in-house determination.

Protocol for Determining Solubility

This protocol outlines a standard method for determining the equilibrium solubility of this compound in an organic solvent of interest.

Materials:

-

This compound

-

Organic solvent of choice (analytical grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

UV-Vis spectrophotometer

-

Calibrated volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibrate the mixture at a constant temperature (e.g., 25 °C) in a shaker or incubator for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vial at high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer to generate a calibration curve.

-

Dilute the supernatant sample with a known factor to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted supernatant and use the calibration curve to determine its concentration.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original (undiluted) supernatant. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.

-

Caption: Workflow for experimental solubility determination.

Protocol for Assessing Photostability

This protocol is adapted from the ICH Q1B guidelines for photostability testing and provides a standardized method for evaluating the stability of this compound in solution upon exposure to light.[2][5][6]

Materials:

-

Solution of this compound in the solvent of interest at a known concentration.

-

Photostability chamber equipped with a light source capable of emitting both visible and UVA radiation (e.g., xenon or metal halide lamp).

-

Calibrated radiometer/lux meter.

-

UV-transparent quartz cuvettes or vials.

-

Aluminum foil.

-

HPLC or UV-Vis spectrophotometer.

Procedure:

-

Sample Preparation:

-

Prepare a solution of this compound in the desired organic solvent.

-

Transfer the solution to UV-transparent containers.

-

Prepare a "dark control" sample by wrapping an identical container with aluminum foil to protect it from light.

-

-

Light Exposure:

-

Place the test sample and the dark control in the photostability chamber.

-

Expose the samples to a controlled light source. A total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter is recommended.[2]

-

Monitor and control the temperature within the chamber to minimize thermal degradation.

-

-

Analysis:

-

At predetermined time intervals, withdraw aliquots from both the exposed sample and the dark control.

-

Analyze the samples using a suitable analytical method to quantify the concentration of the remaining this compound. HPLC is the preferred method as it can also separate and detect degradation products. Alternatively, UV-Vis spectrophotometry can be used to monitor the decrease in absorbance at λmax.

-

-

Data Interpretation:

-

Compare the concentration of the compound in the exposed sample to that in the dark control at each time point.

-

Calculate the percentage of degradation over time.

-

The data can be used to determine the photodegradation kinetics (e.g., first-order decay constant).

-

Caption: Workflow for photostability assessment.

Conclusion

This compound is a promising fluorophore with properties that are highly dependent on its solvent environment. While specific quantitative data on its solubility and stability are limited, this guide provides a strong theoretical foundation and practical experimental protocols to empower researchers to determine these critical parameters for their specific applications. By understanding the principles of solubility and employing robust methods for stability assessment, the full potential of this versatile fluorescent compound can be realized in a wide array of scientific endeavors.

References

-

SYNTHESIS OF COUMARIN BASED FLUOROPHORE PROBES DIPLOMA THESIS Barbora Koutníková Supervisor: prof. PharmDr. Martin Doležal, Ph.D. (2023). Charles University Faculty of Pharmacy in Hradec Králové Department of Pharmaceutical Chemistry and Pharmaceutical Analysis. [Link]

- Synthesis and spectral properties of 7‐(N‐arylsulfonyl)aminocoumarins, a new class of fluorescent pH indicators. (1991). Helvetica Chimica Acta, 74(6), 1199-1208.

- 7-N,N-diethylamino-coumarin-3-carboxylic acid-7-benzopyranone and preparation method and application thereof. (2016).

- Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents. (2023). New Journal of Chemistry, 47(32), 15061-15072.

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). ICH Harmonised Tripartite Guideline. [Link]

- Synthesis, absorption, and fluorescence properties and crystal structures of 7-aminocoumarin derivatives. (2013). The Journal of Physical Chemistry A, 117(29), 5963-5973.

-

ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (n.d.). IKEV. [Link]

- The photostability of some fluorescent disperse dyes derivatives of coumarin. (2001). Dyes and Pigments, 48(2), 125-131.

- Design and syntheses of potentially cpl exhibiting chiral coumarin derivatives. (2022). Middle East Technical University.

-

SAFETY DATA SHEET per OSHA HazCom 2012. (2017). Oakley, Inc. [Link]

- Novel Boronate Probe Based on 3-Benzothiazol-2-yl-7-hydroxy-chromen-2-one for the Detection of Peroxynitrite and Hypochlorite. (2021). Molecules, 26(19), 5949.

- Synthesis and fluorescence properties of substituted 7‐aminocoumarin‐3‐carboxylate derivatives. (2017). Journal of Physical Organic Chemistry, 30(12), e3720.

-

Guide to Photostability Testing: ICH Guidelines. (2024). BioBoston Consulting. [Link]

Sources

Methodological & Application

Application Note: Visualizing Intracellular Lipid Droplets with the Solvatochromic Probe 3-Benzoyl-7-diethylaminocoumarin

Introduction: Beyond Simple Staining

The study of lipid droplets (LDs)—dynamic cellular organelles central to lipid metabolism, energy homeostasis, and signaling—has intensified due to their links with metabolic diseases like obesity, diabetes, and cancer.[1] Visualizing these organelles in their native state within living cells is paramount to understanding their function. While classic lipid stains exist, the ideal probe should offer high specificity, photostability, and the ability to report on the local environment.

3-Benzoyl-7-diethylaminocoumarin is an advanced fluorescent probe designed for the specific labeling of intracellular lipid droplets. It belongs to the coumarin family of dyes, which are renowned for their robust photophysical properties.[2][3] This molecule features a sophisticated chemical architecture, incorporating an electron-donating diethylamino group at the 7-position and an electron-withdrawing benzoyl group at the 3-position. This "push-pull" system is the key to its functionality, imparting strong solvatochromic properties—a sensitivity of its fluorescence to the polarity of the surrounding environment.[4][5] This application note provides a comprehensive guide to using this compound for high-fidelity imaging of lipid droplets in both live and fixed cells, as well as for quantitative analysis via flow cytometry.

Principle of Detection: Harnessing Environmental Polarity

The efficacy of this compound as a lipid droplet probe is rooted in the principle of solvatochromism. In aqueous, polar environments such as the cell cytoplasm, the probe exists in a state where its fluorescence is largely quenched. However, due to its lipophilic nature, the probe readily partitions from the cytoplasm into the non-polar, triglyceride-rich core of lipid droplets.[4][6]